An In-depth Technical Guide to the Synthesis and Characterization of N'-hydroxyoctanimidamide
An In-depth Technical Guide to the Synthesis and Characterization of N'-hydroxyoctanimidamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N'-hydroxyoctanimidamide, a member of the amidoxime class of compounds. Amidoximes are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their role as versatile synthetic intermediates.[1][2] This document outlines a detailed protocol for the synthesis of N'-hydroxyoctanimidamide from octanenitrile, presents its expected analytical characterization data, and discusses its potential biological relevance, including its role as a nitric oxide donor.
Synthesis of N'-hydroxyoctanimidamide
The most prevalent and efficient method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[3] This reaction is typically carried out in a protic solvent, such as ethanol or methanol, and may be facilitated by the presence of a base to generate free hydroxylamine from its hydrochloride salt.
Experimental Protocol
Materials:
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Octanenitrile
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
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Ethanol (absolute)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octanenitrile (1.0 eq) in absolute ethanol.
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Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) or triethylamine (1.5 eq). The base is added to neutralize the HCl and liberate free hydroxylamine.
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Reaction: The reaction mixture is heated to reflux (typically around 78 °C for ethanol) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
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Extraction: The resulting residue is partitioned between ethyl acetate and deionized water. The aqueous layer is extracted three times with ethyl acetate.
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Washing: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
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Purification: The solvent is evaporated under reduced pressure to yield the crude N'-hydroxyoctanimidamide. The product can be further purified by recrystallization or column chromatography on silica gel.
Characterization of N'-hydroxyoctanimidamide
The structure of the synthesized N'-hydroxyoctanimidamide can be confirmed using various spectroscopic techniques. The following table summarizes the expected analytical data based on the known characteristics of aliphatic amidoximes.
| Analytical Technique | Expected Data |
| ¹H NMR | * δ 0.8-0.9 ppm (t, 3H): Terminal methyl group (CH₃) of the heptyl chain. |
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δ 1.2-1.4 ppm (m, 8H): Methylene groups (-(CH₂)₄-) of the heptyl chain.
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δ 1.4-1.6 ppm (m, 2H): Methylene group (-CH₂-) adjacent to the amidoxime carbon.
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δ 2.0-2.2 ppm (t, 2H): Methylene group (-CH₂-) alpha to the C=NOH group.
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δ 4.5-5.5 ppm (s, 2H, br): Amine protons (-NH₂).
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δ 8.5-9.5 ppm (s, 1H, br): Hydroxyl proton (-OH). | | ¹³C NMR | * δ ~14 ppm: Terminal methyl carbon (CH₃).
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δ ~22-32 ppm: Methylene carbons of the heptyl chain.
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δ ~150-160 ppm: Amidoxime carbon (C=NOH). | | IR Spectroscopy (cm⁻¹) | * ~3450-3550 (m, sharp): Asymmetric N-H stretch of the primary amine.
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~3350-3450 (m, sharp): Symmetric N-H stretch of the primary amine.
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~3000-3300 (br): O-H stretch, often hydrogen-bonded.
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~2850-2960 (s): C-H stretching of the alkyl chain.
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~1640-1680 (s): C=N stretch of the amidoxime.[3]
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~1550-1620 (m): N-H bending.
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~930-970 (m): N-O stretch. | | Mass Spectrometry (ESI-MS) | * [M+H]⁺: Expected at m/z corresponding to the molecular weight of N'-hydroxyoctanimidamide plus a proton.
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[M+Na]⁺: Expected at m/z corresponding to the molecular weight plus a sodium ion. |
Biological Activity and Signaling Pathways
Amidoximes are recognized as an important class of compounds in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] A key aspect of their biological profile is their role as prodrugs for amidines and their ability to act as nitric oxide (NO) donors.[3][4]
Nitric Oxide Donor Pathway
N'-hydroxyoctanimidamide can potentially undergo enzymatic oxidation in vivo to release nitric oxide. This process is often mediated by cytochrome P450 enzymes.[3] The released nitric oxide can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels can, in turn, activate protein kinase G (PKG), resulting in various physiological effects such as vasodilation.[3]
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of N'-hydroxyoctanimidamide. The straightforward synthetic route from readily available starting materials, combined with the potential for diverse biological activities, makes this compound and the broader class of amidoximes an attractive area for further research and development in the pharmaceutical sciences. The provided protocols and expected characterization data serve as a valuable resource for scientists engaged in the exploration of novel therapeutic agents.
References
- 1. Recent developments in the chemistry and in the biological applications of amidoximes [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors | Semantic Scholar [semanticscholar.org]
